3-[(4-Bromophenyl)sulfanyl]propanal
Description
3-[(4-Bromophenyl)sulfanyl]propanal is a sulfur-containing aldehyde derivative characterized by a propanal backbone substituted with a 4-bromophenyl sulfanyl group at the third carbon. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems like thiadiazoles and quinazolinones, which are prevalent in pharmaceutical research . Its aldehyde functional group enables reactivity in nucleophilic additions and condensations, making it valuable for constructing complex molecules.
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
InChI Key |
SKPHIUGVFHQVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences and similarities between 3-[(4-Bromophenyl)sulfanyl]propanal and related compounds:
Key Observations:
- Reactivity : The aldehyde group in 3-[(4-Bromophenyl)sulfanyl]propanal contrasts with the ketone in 7A1 and the carboxylic acid in Montelukast derivatives. This difference impacts their roles in synthesis; aldehydes are more reactive in condensations, whereas ketones and acids are often terminal functional groups in pharmaceuticals.
- Complexity: 7A1 and Montelukast derivatives exhibit higher structural complexity with fused aromatic rings (e.g., thiadiazole, quinoline), which enhance their biological target specificity compared to the simpler propanal derivative.
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